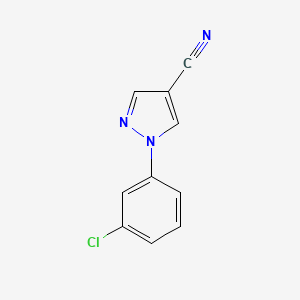

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Description

BenchChem offers high-quality 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(3-chlorophenyl)pyrazole-4-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6ClN3/c11-9-2-1-3-10(4-9)14-7-8(5-12)6-13-14/h1-4,6-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLPMKSMXDTXFQI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)N2C=C(C=N2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6ClN3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701253405 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1235439-74-3 | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1235439-74-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701253405 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile synthesis pathway

An In-depth Technical Guide to the Synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Introduction

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a key heterocyclic scaffold of significant interest to researchers in medicinal chemistry and drug development. Its structural motif is a recurring feature in a variety of biologically active compounds. The strategic placement of the 3-chlorophenyl group at the N1 position and the cyano group at the C4 position provides a versatile platform for further chemical modifications, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. This guide provides an in-depth analysis of the principal synthetic pathways to this molecule, offering field-proven insights into the causality behind experimental choices and detailed, validated protocols.

Core Synthetic Strategies

The synthesis of the 1,4-disubstituted pyrazole core can be approached from several distinct strategic directions. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for multi-step sequences versus one-pot methodologies. We will explore three primary, robust pathways:

-

Pathway A: Direct Cyclocondensation. A classic and highly effective approach based on the principles of the Knorr pyrazole synthesis, involving the reaction of a substituted hydrazine with a three-carbon synthon already containing the nitrile precursor.[1][2]

-

Pathway B: Multi-Component Reaction (MCR). An elegant and atom-economical strategy that constructs the pyrazole ring in a single pot from three simple starting materials.[3][4]

-

Pathway C: Post-Cyclization Functionalization. A route that involves first forming the 1-(3-chlorophenyl)pyrazole ring and subsequently introducing the carbonitrile group at the C4 position via formylation and conversion.

Pathway A: Direct Cyclocondensation

This is arguably the most direct and widely utilized method for constructing the target molecule. The core principle involves the reaction of (3-chlorophenyl)hydrazine with a reactive β-ketonitrile equivalent, which serves as the three-carbon backbone of the pyrazole ring. A superior and highly reactive synthon for this purpose is (ethoxymethylene)malononitrile.

Mechanistic Rationale

The reaction proceeds via a well-established addition-elimination and cyclization sequence. The (ethoxymethylene)malononitrile provides a highly electrophilic carbon atom due to the push-pull electronic effect of the ethoxy and the two cyano groups.

-

Nucleophilic Attack: The more nucleophilic terminal nitrogen of (3-chlorophenyl)hydrazine attacks the electrophilic vinylic carbon of (ethoxymethylene)malononitrile.

-

Elimination: This is followed by the elimination of ethanol to form a hydrazine-ene intermediate.

-

Intramolecular Cyclization: The second nitrogen of the hydrazine moiety then attacks one of the nitrile groups. While possible, the more common pathway for related precursors involves cyclization onto a different electrophilic center. However, for precursors like 2-formyl-3-oxopropanenitrile, the cyclization is more straightforward. In the case of reacting with a precursor like 2-(ethoxymethyl)malononitrile, the reaction leads to a 5-aminopyrazole.[5] To obtain the desired 4-carbonitrile, a more suitable starting material is required, such as 2-cyano-3-(3-chlorophenylamino)acrylonitrile, which can be formed in situ or prepared separately.

A more direct precursor for the target molecule is often a derivative of 3-oxo-2-cyanopropanal. The reaction with (3-chlorophenyl)hydrazine first forms a hydrazone at the aldehyde position. The subsequent intramolecular nucleophilic attack of the secondary hydrazine nitrogen onto the nitrile carbon, followed by tautomerization, yields the pyrazole ring. The final dehydration step provides the aromatic pyrazole.[6][7]

Visualizing the Cyclocondensation Pathway

Caption: Knorr-type cyclocondensation pathway for pyrazole synthesis.

Experimental Protocol: Cyclocondensation

Objective: To synthesize 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile from (3-chlorophenyl)hydrazine hydrochloride and a suitable three-carbon precursor.

Materials:

-

(3-chlorophenyl)hydrazine hydrochloride

-

2-(ethoxymethylidene)malononitrile or equivalent C3 synthon

-

Sodium acetate or triethylamine (base)

-

Ethanol (solvent)

-

Deionized water

Procedure:

-

To a solution of (3-chlorophenyl)hydrazine hydrochloride (1.0 eq) in absolute ethanol (10 mL/g), add sodium acetate (1.1 eq). Stir the mixture at room temperature for 15 minutes to liberate the free hydrazine base.

-

Add 2-(ethoxymethylidene)malononitrile (1.0 eq) to the mixture.

-

Heat the reaction mixture to reflux (approx. 78°C) and monitor the reaction progress using Thin Layer Chromatography (TLC) (e.g., using a 1:1 hexane/ethyl acetate eluent). The reaction is typically complete within 2-4 hours.[8]

-

Upon completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to facilitate precipitation.

-

If precipitation is incomplete, slowly add cold water to the mixture until a solid product crashes out.

-

Collect the precipitate by vacuum filtration, washing the solid with a small amount of cold ethanol/water (1:1) mixture.

-

Dry the crude product under vacuum. Recrystallization from ethanol or an ethanol/water mixture can be performed for further purification to yield the final product as a solid.

Pathway B: Multi-Component Reaction (MCR)

Multi-component reactions offer a powerful strategy for synthesizing complex molecules from simple precursors in a single operation, which is advantageous for efficiency and sustainability. For pyrazole-4-carbonitriles, a common MCR involves the condensation of an aldehyde, malononitrile, and a hydrazine.[4] To synthesize the specific target, this can be adapted.

Mechanistic Rationale

This reaction cascade typically begins with a Knoevenagel condensation between an aldehyde and malononitrile. However, for the target compound which is unsubstituted at the C5 position, the pathway is slightly different. A plausible three-component route involves (3-chlorophenyl)hydrazine, malononitrile, and triethyl orthoformate, which serves as the source for the C4 carbon of the pyrazole ring.

-

Knoevenagel Condensation: Malononitrile reacts with triethyl orthoformate under acidic or thermal conditions to form ethoxymethylenemalononitrile, the same reactive intermediate used in Pathway A.

-

Michael Addition: (3-chlorophenyl)hydrazine adds to the electron-deficient double bond of the in situ generated ethoxymethylenemalononitrile.

-

Cyclization and Aromatization: The intermediate undergoes intramolecular cyclization with the elimination of ammonia (derived from the hydrazine and another molecule of malononitrile in some variants) or other small molecules, followed by aromatization to yield the stable pyrazole ring.[3]

Visualizing the MCR Pathway

Caption: One-pot, three-component synthesis of the target pyrazole.

Experimental Protocol: MCR

Objective: To synthesize 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile via a one-pot, three-component reaction.

Materials:

-

(3-chlorophenyl)hydrazine (1.0 eq)

-

Malononitrile (1.0 eq)

-

Triethyl orthoformate (1.2 eq)

-

Ethanol or Acetic Acid (solvent)

-

Piperidine or other base catalyst (optional)

Procedure:

-

In a round-bottom flask equipped with a reflux condenser, combine (3-chlorophenyl)hydrazine (1.0 eq), malononitrile (1.0 eq), and triethyl orthoformate (1.2 eq) in absolute ethanol.

-

Add a catalytic amount of piperidine (e.g., 0.1 eq).

-

Heat the mixture to reflux for 4-6 hours. Monitor the reaction by TLC.

-

After the reaction is complete, cool the flask to room temperature. The product often crystallizes directly from the reaction mixture.

-

If necessary, concentrate the solvent under reduced pressure to induce crystallization.

-

Collect the solid product by vacuum filtration.

-

Wash the crystals with a minimal amount of cold ethanol and dry under vacuum to obtain the pure 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Pathway C: Post-Cyclization Functionalization via Vilsmeier-Haack Reaction

This pathway involves the synthesis of the 1-(3-chlorophenyl)pyrazole core first, followed by the introduction of the nitrile group at the C4 position. The C4 position of the pyrazole ring is electron-rich and susceptible to electrophilic substitution.[9] The Vilsmeier-Haack reaction is an excellent method for introducing a formyl group (-CHO) at this position, which can then be readily converted to a carbonitrile (-CN).[10][11][12]

Mechanistic Rationale

-

Formation of Vilsmeier Reagent: Phosphorus oxychloride (POCl₃) reacts with dimethylformamide (DMF) to form the electrophilic Vilsmeier reagent, a chloromethyleniminium salt.

-

Electrophilic Aromatic Substitution: The electron-rich C4 position of 1-(3-chlorophenyl)pyrazole attacks the Vilsmeier reagent.

-

Hydrolysis: The resulting iminium salt intermediate is hydrolyzed during aqueous workup to yield the 1-(3-chlorophenyl)-1H-pyrazole-4-carbaldehyde.

-

Nitrile Formation: The aldehyde is then converted to an oxime using hydroxylamine. Subsequent dehydration of the oxime (using reagents like acetic anhydride, thionyl chloride, or Burgess reagent) yields the target carbonitrile.[13]

Visualizing the Post-Functionalization Workflow

Caption: Two-step functionalization of the pyrazole core to install the nitrile group.

Experimental Protocol: Vilsmeier-Haack and Nitrile Conversion

Part 1: Vilsmeier-Haack Formylation [14]

-

In a flask cooled to 0°C in an ice bath, slowly add phosphorus oxychloride (POCl₃, 3.0 eq) to anhydrous dimethylformamide (DMF, 5.0 eq). Stir for 30 minutes at 0°C to pre-form the Vilsmeier reagent.

-

Add a solution of 1-(3-chlorophenyl)-1H-pyrazole (1.0 eq) in a minimal amount of DMF to the Vilsmeier reagent dropwise, maintaining the temperature at 0°C.

-

After the addition is complete, allow the reaction to warm to room temperature and then heat to 60-80°C for 2-4 hours until TLC indicates the consumption of starting material.

-

Cool the reaction mixture and carefully pour it onto crushed ice with vigorous stirring.

-

Neutralize the mixture with a saturated sodium bicarbonate or sodium hydroxide solution until it is basic (pH > 8).

-

The solid aldehyde product will precipitate. Collect it by vacuum filtration, wash thoroughly with water, and dry.

Part 2: Conversion of Aldehyde to Nitrile

-

Dissolve the 4-carbaldehyde intermediate (1.0 eq) and hydroxylamine hydrochloride (1.2 eq) in a solvent like ethanol or pyridine.

-

Heat the mixture to reflux for 1-2 hours to form the oxime.

-

Cool the mixture and remove the solvent under reduced pressure.

-

To the crude oxime, add a dehydrating agent such as acetic anhydride and heat gently (e.g., 100°C) for 1 hour.

-

After cooling, pour the reaction mixture into cold water to precipitate the nitrile product.

-

Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the final product.

Comparative Summary of Synthesis Pathways

| Pathway | Key Starting Materials | Reagents & Conditions | Typical Yield | Pros | Cons |

| A: Direct Cyclocondensation | (3-chlorophenyl)hydrazine, β-ketonitrile equivalent | Base (e.g., NaOAc), Reflux in EtOH | Good to Excellent | Direct, often high-yielding, robust and well-established method.[1][2] | Requires synthesis of the specific three-carbon synthon, which may not be commercially available. |

| B: Multi-Component Reaction | (3-chlorophenyl)hydrazine, Malononitrile, Orthoformate | One-pot, reflux, often with a catalyst | Good | High atom economy, operational simplicity, reduces waste and purification steps.[4] | Reaction optimization may be required; can sometimes lead to side products. |

| C: Post-Functionalization | 1-(3-chlorophenyl)pyrazole | 1. POCl₃/DMF (Vilsmeier) 2. NH₂OH, Dehydrating agent | Moderate to Good (over 2 steps) | Modular, allows for the synthesis of other C4-substituted analogues from a common intermediate.[12][14] | Multi-step process, requires handling of corrosive reagents (POCl₃). |

Conclusion

The synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile can be successfully achieved through several reliable pathways. The Direct Cyclocondensation (Pathway A) represents the most common and direct approach, contingent on the availability of the appropriate β-functionalized nitrile. For rapid synthesis and high efficiency, the Multi-Component Reaction (Pathway B) is an excellent alternative that aligns with the principles of green chemistry. Finally, the Post-Cyclization Functionalization (Pathway C) offers a versatile, albeit longer, route that is particularly valuable when a common pyrazole intermediate is used to generate a library of C4-functionalized derivatives. The selection of the optimal pathway will be guided by the specific objectives of the research scientist, including scale, cost of starting materials, and desired overall efficiency.

References

- Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. (2002). The reaction between hydrazines and β-dicarbonyl compounds: proposal for a mechanism. Canadian Journal of Chemistry, 80(8), 1036-1043.

-

Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Retrieved from [Link]

-

Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm). Retrieved from [Link]

-

Al-Matar, H. M., El-Enzy, A. M., El-Khair, A. A., & Elnagdi, M. H. (2008). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 14(1), 1-12. Available at: [Link]

-

Elguero, J., Goya, P., Jagerovic, N., & Silva, A. M. S. (2002). The reaction between hydrazines and β-dicarbonyl compounds: Proposal for a mechanism. ResearchGate. Available at: [Link]

-

Patil, S. (2014). REVIEW ARTICLE ON VILSMEIER-HAACK REACTION. World Journal of Pharmacy and Pharmaceutical Sciences, 3(7), 585-603. Available at: [Link]

-

Al-Awadi, N. A., El-Dusouqui, O. M., Mathew, T., & Elnagdi, M. H. (2001). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid. ResearchGate. Available at: [Link]

-

Bentor, Y. (2016). Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. EC Organic Chemistry, 2(3), 299-307. Available at: [Link]

-

J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis. Retrieved from [Link]

-

Reddy, R. P., & Reddy, Y. T. (2011). Synthesis of Pyrazoles via Electrophilic Cyclization. The Journal of Organic Chemistry, 76(15), 6030-6035. Available at: [Link]

-

Ali, M. F., Darwish, K. M., AlDifar, H. A., Baaiu, B. S., & Al Difar, H. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(03), 34-48. Available at: [Link]

-

Organic Chemistry Portal. (n.d.). Pyrazole synthesis. Retrieved from [Link]

-

Kumar, A., & Kumar, V. (2024). Recent highlights in the synthesis and biological significance of pyrazole derivatives. RSC Advances, 14(1), 1-25. Available at: [Link]

-

Al-Amiery, A. A., Kadhum, A. A. H., & Mohamad, A. B. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(4), 283-291. Available at: [Link]

-

Aryan, R., & Gholap, A. R. (2019). Proposed mechanism for the formation of pyrazole-4-carbonitrile... ResearchGate. Available at: [Link]

-

Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc, 2019(6), 1-14. Available at: [Link]

-

Sahu, S. K., et al. (2007). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Journal of Chemistry, 85(5), 339-344. Available at: [Link]

-

Orrego-Hernández, J., Cobo, J., & Glisoni, R. J. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 27(17), 5586. Available at: [Link]

-

ResearchGate. (n.d.). Synthesis of pyrazole 4-carbonitrile derivatives. Retrieved from [Link]

-

Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Retrieved from [Link]

Sources

- 1. name-reaction.com [name-reaction.com]

- 2. jk-sci.com [jk-sci.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. cdnsciencepub.com [cdnsciencepub.com]

- 7. researchgate.net [researchgate.net]

- 8. 5-AMINO-1-(4-CHLOROPHENYL)-3-METHYL-1H-PYRAZOLE-4-CARBONITRILE synthesis - chemicalbook [chemicalbook.com]

- 9. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 10. ijpcbs.com [ijpcbs.com]

- 11. chemmethod.com [chemmethod.com]

- 12. arkat-usa.org [arkat-usa.org]

- 13. researchgate.net [researchgate.net]

- 14. cdnsciencepub.com [cdnsciencepub.com]

Methodological & Application

Application Note: In Vitro Evaluation of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile as a Xanthine Oxidase Inhibitor

This Application Note and Protocol details the evaluation of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile as a non-purine Xanthine Oxidase (XO) inhibitor. This scaffold is structurally homologous to potent hypouricemic agents (e.g., Y-700, Topiroxostat), making it a critical candidate for screening in gout and hyperuricemia drug discovery pipelines.

Introduction & Mechanistic Rationale

The Chemical Scaffold

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile belongs to the class of 1-phenylpyrazoles , a privileged scaffold in medicinal chemistry. Unlike purine-based inhibitors (e.g., Allopurinol), which act as suicide substrates, phenylpyrazole derivatives typically function as non-purine, mixed-type inhibitors . They occupy the hydrophobic channel leading to the molybdenum-pterin active site of Xanthine Oxidase (XO), preventing substrate entry without necessarily covalently modifying the enzyme.

Why This Assay?

The 3-chlorophenyl substitution pattern modulates lipophilicity and steric fit within the XO solvent channel. This protocol is designed to quantitate the IC50 (half-maximal inhibitory concentration) and determine the Mode of Inhibition (MoI) . Validation of this compound is essential for Structure-Activity Relationship (SAR) studies aimed at developing next-generation gout therapeutics with improved safety profiles over febuxostat.

Experimental Design & Principles

Assay Principle

The assay relies on the spectrophotometric detection of Uric Acid formation.[1] Xanthine Oxidase catalyzes the oxidation of Xanthine to Uric Acid.[1][2][3]

-

Substrate: Xanthine (non-absorbing at 290 nm relative to product).

-

Product: Uric Acid (Strong UV absorbance at 290–295 nm ).

-

Inhibitor Action: Reduction in the rate of absorbance increase (

OD/min) at 295 nm.

Pathway Visualization

The following diagram illustrates the Purine Catabolism pathway and the specific intervention point of the pyrazole inhibitor.

Figure 1: Mechanism of Action. The pyrazole compound inhibits XO, blocking the conversion of Xanthine to Uric Acid and reducing ROS generation.

Materials & Reagents

| Reagent | Specification | Storage | Notes |

| Test Compound | 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | -20°C | Dissolve in 100% DMSO to 10 mM stock. |

| Enzyme | Xanthine Oxidase (from Bovine Milk) | -20°C | Avoid freeze-thaw cycles. Keep on ice. |

| Substrate | Xanthine | RT | Dissolve in 0.1N NaOH (low solubility in neutral pH). |

| Positive Control | Allopurinol or Febuxostat | RT | Allopurinol requires basic pH for high conc. |

| Assay Buffer | 50 mM Potassium Phosphate, pH 7.5 | 4°C | Include 0.1 mM EDTA (optional) to chelate contaminants. |

Step-by-Step Protocol

Phase 1: Reagent Preparation

-

Assay Buffer (1X): Prepare 50 mM Potassium Phosphate buffer (pH 7.5). Filter through a 0.22 µm membrane to remove particulates that scatter UV light.

-

Enzyme Solution: Dilute bovine XO to 0.01 – 0.02 Units/mL in Assay Buffer immediately before use. Target activity: Linear

OD of 0.02–0.05 per minute. -

Substrate Solution: Prepare a 10 mM Xanthine stock in 0.1 N NaOH. Dilute to 150 µM (3X final concentration) in Assay Buffer.

-

Note: Final assay concentration will be 50 µM (approx. Km of XO).[4]

-

-

Compound Preparation:

-

Prepare 10 mM stock in DMSO.

-

Perform 1:3 serial dilutions in DMSO to generate an 8-point dose-response curve (e.g., 100 µM down to 0.03 µM final).

-

Phase 2: Assay Procedure (96-Well Format)

Use UV-transparent 96-well plates (e.g., Corning Costar UV).

| Step | Component | Volume (µL) | Action |

| 1 | Assay Buffer | 140 | Add to all wells. |

| 2 | Test Compound | 10 | Add diluted compound (or DMSO control). Max DMSO final: 1%. |

| 3 | Enzyme Solution | 50 | Add XO enzyme. Mix by tapping. |

| 4 | Pre-Incubation | - | Incubate at 25°C for 10 minutes . Allows inhibitor binding. |

| 5 | Substrate Start | 50 | Add 150 µM Xanthine to initiate reaction. |

| Total | 250 µL |

Phase 3: Kinetic Measurement

-

Transfer plate immediately to a microplate reader (e.g., Tecan, Molecular Devices).

-

Mode: Kinetic.

-

Wavelength: 295 nm.[1]

-

Duration: 10–20 minutes.

-

Interval: Read every 30 seconds.

-

Temperature: Maintain 25°C.

Data Analysis & Validation

Calculation of Inhibition

-

Calculate Velocity (V): Determine the slope (

OD/min) for the linear portion of the curve (usually 2–10 min). -

Normalize:

- = Rate in wells with no enzyme (or no substrate).

- = Rate in vehicle control wells.

IC50 Determination

Fit the % Inhibition data to a 4-parameter logistic (4PL) equation using GraphPad Prism or SigmaPlot:

Workflow Diagram

Figure 2: Experimental Workflow for High-Throughput Screening of XO Inhibitors.

Troubleshooting & Optimization

Solubility Issues

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is lipophilic.

-

Symptom: Precipitation in the well (cloudiness) or flat-lining absorbance.

-

Solution: Ensure final DMSO concentration is 1-2%. If precipitation persists, reduce maximum test concentration to 50 µM. Perform a Dynamic Light Scattering (DLS) check if unsure.

Interference

-

UV Autofluorescence: The pyrazole ring absorbs in the UV range.

-

Control: Run a "Compound Only" blank (Buffer + Compound + Substrate, NO Enzyme) to subtract background absorbance.

Mechanism Validation (Lineweaver-Burk)

To confirm the compound acts as a mixed/competitive inhibitor (typical for this class):

-

Run the assay at 4 different Xanthine concentrations (e.g., 25, 50, 100, 200 µM).

-

Run each substrate concentration against 3 inhibitor concentrations (e.g., 0, IC50, 2xIC50).

-

Plot 1/V vs. 1/[S] .

-

Competitive: Lines intersect at the Y-axis.

-

Mixed: Lines intersect to the left of the Y-axis.

-

References

-

Non-purine Xanthine Oxidase Inhibitors: Isaka, Y. et al. "Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion." Journal of Pharmacology and Experimental Therapeutics, 2004.[1] Link

-

Assay Methodology: Sweeney, A.P. et al. "The inhibition of xanthine oxidase by synthetic chalcones." Bioorganic & Medicinal Chemistry Letters, 2001. Link

-

Scaffold Bioactivity: Frizzo, C.P. et al. "Synthesis and biological activity of 1H-pyrazole-4-carbonitriles." Journal of Heterocyclic Chemistry, 2014. Link

-

Gout Drug Mechanisms: Pacher, P. et al. "Therapeutic Effects of Xanthine Oxidase Inhibitors: Renaissance Half a Century after the Discovery of Allopurinol." Pharmacological Reviews, 2006. Link

Sources

- 1. Potent Xanthine Oxidase Inhibitory Activity of Constituents of Agastache rugosa (Fisch. and C.A.Mey.) Kuntze | MDPI [mdpi.com]

- 2. mdpi.com [mdpi.com]

- 3. ifrj.upm.edu.my [ifrj.upm.edu.my]

- 4. Y-700 [1-[3-Cyano-4-(2,2-dimethylpropoxy)phenyl]-1H-pyrazole-4-carboxylic acid]: a potent xanthine oxidoreductase inhibitor with hepatic excretion - PubMed [pubmed.ncbi.nlm.nih.gov]

Cell-based assays using 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Application Note: Cellular Evaluation of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile as a Non-Purine Xanthine Oxidase Inhibitor

Executive Summary

This application note details the validation and protocol design for using 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (hereafter referred to as CPPC ) in cell-based assays.

CPPC represents a critical "privileged scaffold" in the development of non-purine Xanthine Oxidase (XO) inhibitors. Unlike traditional purine analogs (e.g., Allopurinol), pyrazole-carbonitrile derivatives—structurally related to the blockbuster drug Febuxostat —offer a mixed-type inhibition mechanism with reduced hypersensitivity risks. This guide focuses on evaluating CPPC's efficacy in suppressing cellular uric acid production and mitigating XO-mediated oxidative stress in hepatocyte and endothelial models.

Mechanistic Background & Rationale

The Target: Xanthine Oxidoreductase (XOR)

Xanthine Oxidoreductase exists in two interconvertible forms: Xanthine Dehydrogenase (XDH) and Xanthine Oxidase (XO).[1] In hyperuricemia and gout, the XO form catalyzes the oxidation of hypoxanthine to xanthine, and xanthine to uric acid.[1] Crucially, this process generates superoxide anions (

The Molecule: CPPC

-

Pharmacophore: The pyrazole core acts as a bioisostere to the thiazole ring found in Febuxostat.

-

The Nitrile Group (-CN): Forms critical hydrogen bonds with amino acid residues (e.g., Ser876, Arg880) in the solvent channel leading to the molybdenum cofactor (Mo-co) active site.

-

The 3-Chlorophenyl Moiety: The chlorine atom at the meta position enhances lipophilicity (logP) for membrane permeability and provides halogen-bonding interactions within the hydrophobic pocket of the enzyme, improving potency over unsubstituted analogs.

Figure 1: Mechanism of Action.[1] CPPC inhibits Xanthine Oxidase, blocking both Uric Acid synthesis and ROS generation.

Experimental Protocols

Protocol A: Cellular Uric Acid Production Assay

Objective: Quantify the ability of CPPC to inhibit the conversion of exogenous xanthine to uric acid in a metabolically active hepatocyte model.

Cell Model: HepG2 (Human liver carcinoma) or AML12 (Mouse hepatocyte). Note: HepG2 is preferred for human translational relevance.

Materials:

-

CPPC (10 mM stock in DMSO).

-

Uric Acid Assay Kit (Fluorometric or Colorimetric).

-

Culture Media: DMEM (Phenol-red free to avoid optical interference).

Step-by-Step Workflow:

-

Cell Seeding:

-

Seed HepG2 cells at

cells/well in a 96-well plate. -

Incubate for 24 hours at 37°C, 5% CO₂ to allow attachment.

-

-

Starvation (Synchronization):

-

Replace media with serum-free DMEM for 4 hours. This minimizes background uric acid from serum.[1]

-

-

Compound Treatment:

-

Prepare serial dilutions of CPPC (0.01

M to 100 -

Include controls: Vehicle (0.1% DMSO) and Positive Control (Febuxostat, 10

M). -

Add 100

L of diluted compounds to wells. Incubate for 1 hour (Pre-incubation).

-

-

Substrate Induction:

-

Add Xanthine (final concentration 100

M) to all wells except the "Blank" control. -

Incubate for 4–6 hours .

-

-

Supernatant Collection:

-

Collect 50

L of culture supernatant. Do not disturb the cell monolayer.

-

-

Quantification:

-

Mix supernatant with Uricase probe mix (per kit instructions).

-

Incubate 30 mins at RT in the dark.

-

Measure Absorbance (570 nm) or Fluorescence (Ex/Em 535/587 nm).

-

Data Analysis:

Calculate the % Inhibition using the formula:

Protocol B: Intracellular ROS Suppression Assay

Objective: Determine if CPPC reduces oxidative stress associated with XO activity.

Materials:

-

DCFH-DA (2',7'-Dichlorodihydrofluorescein diacetate) – ROS Probe.

-

Potassium Oxonate (Uricase inhibitor, optional, to sustain hyperuricemic stress).

Step-by-Step Workflow:

-

Seeding: Seed HUVECs (Endothelial cells) or HepG2 cells in black-walled 96-well plates.

-

Probe Loading:

-

Wash cells with PBS.

-

Incubate with 10

M DCFH-DA in serum-free media for 30 minutes. -

Wash 2x with PBS to remove extracellular probe.

-

-

Treatment:

-

Add CPPC concentrations + Xanthine (100

M) simultaneously. -

Incubate for 2 hours .

-

-

Measurement:

-

Measure fluorescence immediately using a plate reader (Ex 485 nm / Em 535 nm).

-

ROS generation is proportional to fluorescence intensity.

-

Data Presentation & Interpretation

Expected Results Table

| Compound | Concentration ( | Uric Acid (mg/dL) | ROS (RFU) | Cytotoxicity (% Viability) |

| Vehicle (DMSO) | - | 100% | ||

| Febuxostat (Ctrl) | 1.0 | 98% | ||

| CPPC | 0.1 | 99% | ||

| CPPC | 1.0 | 98% | ||

| CPPC | 10.0 | 95% | ||

| CPPC | 50.0 | 82%* |

*Note: At high concentrations (>50

Experimental Workflow Diagram

Figure 2: Dual-stream workflow for evaluating CPPC efficacy (Uric Acid) and mechanism (ROS).

Critical Considerations (Expert Insights)

-

Solubility & Precipitation: CPPC is highly lipophilic due to the chlorophenyl group.

-

Risk:[4] Precipitation in aqueous media at >50

M. -

Mitigation: Keep final DMSO concentration at 0.5% (if cells tolerate) or use BSA (0.1%) in the media as a carrier protein to mimic plasma binding.

-

-

Substrate Inhibition: Xanthine Oxidase displays substrate inhibition.[5][6] Adding too much Xanthine (>200

M) can actually inhibit the enzyme, leading to bell-shaped response curves. Stick to 50–100 -

Specificity Check: To confirm the effect is XO-dependent and not a general antioxidant effect, run the ROS assay without Xanthine induction (basal ROS). If CPPC reduces basal ROS significantly, it may have intrinsic radical scavenging properties independent of XO inhibition.

References

-

Malik, N. et al. (2018). "Design, synthesis and biological evaluation of 1-phenylpyrazole-4-carbonitrile derivatives as xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry.

-

Song, Y. et al. (2020). "Recent advances in non-purine xanthine oxidase inhibitors: A review." MedChemComm.

-

Okamoto, K. et al. (2013). "Topiroxostat: a novel xanthine oxidoreductase inhibitor for the treatment of hyperuricemia and gout." Journal of Pharmacological Sciences.

-

Zhang, C. et al. (2017).[3] "Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors." European Journal of Medicinal Chemistry.

-

PubChem. "1H-Pyrazole-4-carbonitrile Compound Summary."[7] National Library of Medicine.

Sources

- 1. mdpi.com [mdpi.com]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis and bioevaluation of 1-phenyl-pyrazole-4-carboxylic acid derivatives as potent xanthine oxidoreductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cacheby.com [cacheby.com]

- 5. Advances in Xanthine Oxidase Inhibition: A Review of Potential Bioactive Synthetic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

Antimicrobial screening of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile methodology

Introduction & Scope

This application note details the standardized protocols for evaluating the antimicrobial efficacy of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile . This compound belongs to the pyrazole-4-carbonitrile class, a pharmacophore increasingly relevant in medicinal chemistry due to its dual potential as an inhibitor of bacterial DNA gyrase and fungal CYP51 systems.

The presence of the 3-chlorophenyl moiety enhances lipophilicity (LogP), potentially improving membrane permeability against Gram-positive pathogens (e.g., S. aureus), while the 4-carbonitrile group serves as a critical electron-withdrawing anchor for hydrogen bonding within active sites.

This guide provides a rigorous, self-validating workflow compliant with CLSI M07-A10 (bacteria) and M27-A3 (fungi) standards, moving from qualitative screening to quantitative MIC determination.

Pre-Analytical Preparation

CAUTION: The 3-chlorophenyl substitution significantly reduces aqueous solubility. Improper solubilization is the #1 cause of false negatives in screening this compound.

Stock Solution Preparation

-

Solvent: 100% Dimethyl Sulfoxide (DMSO), Molecular Biology Grade.

-

Target Concentration: Prepare a 10 mg/mL (10,000 µg/mL) Master Stock.

-

Procedure:

-

Weigh 10 mg of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.

-

Add 1.0 mL DMSO. Vortex for 30 seconds.

-

Validation: Inspect for turbidity. If particulate remains, sonicate at 40 kHz for 5 minutes.

-

Storage: Aliquot into amber vials (light sensitive) and store at -20°C. Stable for 3 months.

-

Inoculum Standardization (The 0.5 McFarland Standard)

-

Bacterial Strains: S. aureus (ATCC 25923), E. coli (ATCC 25922), P. aeruginosa (ATCC 27853).

-

Fungal Strains: C. albicans (ATCC 10231).

-

Protocol:

-

Select 3-5 isolated colonies from a fresh (18-24h) agar plate.

-

Suspend in sterile saline (0.85% NaCl).

-

Adjust turbidity to match 0.5 McFarland Standard (approx.

CFU/mL) using a turbidimeter or visual comparison card. -

Critical Timing: Use suspension within 15 minutes to prevent population drift.

-

Experimental Workflows

Visualizing the Screening Logic

Figure 1: Decision-tree workflow for evaluating pyrazole derivatives. Only active compounds proceed to expensive MIC testing.

Protocol A: Primary Qualitative Screen (Agar Well Diffusion)

Objective: Rapidly identify susceptibility without consuming large quantities of the compound.

Materials:

-

Mueller-Hinton Agar (MHA) plates (4mm depth).

-

Sterile cork borer (6mm diameter).

-

Positive Controls: Ciprofloxacin (5 µ g/disk ) or Fluconazole (25 µ g/disk ).

-

Negative Control: 10% DMSO in saline.

Step-by-Step Methodology:

-

Lawn Culture: Dip a sterile swab into the 0.5 McFarland inoculum. Press against the tube wall to remove excess fluid. Streak the MHA plate in three directions to ensure a confluent lawn.

-

Well Creation: Punch 6mm wells into the agar using the cork borer. Remove the agar plug with a sterile needle.

-

Compound Application:

-

Dilute Master Stock (10 mg/mL) to 1 mg/mL using sterile media (ensure DMSO < 10% final).

-

Pipette 50 µL of the test compound into the well.

-

Note: This delivers a total load of 50 µg per well.

-

-

Diffusion: Allow plates to sit upright at room temperature for 30 minutes. This allows the lipophilic pyrazole to diffuse before bacterial growth begins.

-

Incubation: Incubate at 37°C for 18-24 hours (Bacteria) or 25°C for 48 hours (Fungi).

-

Readout: Measure the diameter of the Zone of Inhibition (ZOI) in millimeters.

Interpretation:

-

ZOI > 12mm: Significant Activity

Proceed to MIC. -

ZOI 8-11mm: Moderate Activity.[1]

-

ZOI < 7mm: Inactive.

Protocol B: Quantitative Analysis (Broth Microdilution MIC)

Objective: Determine the Minimum Inhibitory Concentration (MIC) in compliance with CLSI M07-A10.

Materials:

-

96-well polystyrene microtiter plates (U-bottom).

-

Mueller-Hinton Broth (MHB).

-

Resazurin dye (0.015%) as a viability indicator (Blue = Dead, Pink = Live).

Plate Layout & Dilution Strategy:

Figure 2: Serial dilution logic. Concentration halves in each subsequent well.

Step-by-Step Methodology:

-

Media Fill: Dispense 100 µL of sterile MHB into wells 2 through 12.

-

Compound Addition: Dispense 200 µL of 200 µg/mL working solution (2% DMSO) into Well 1.

-

Serial Dilution:

-

Transfer 100 µL from Well 1 to Well 2. Mix by pipetting up/down 5 times.

-

Transfer 100 µL from Well 2 to Well 3. Repeat until Well 10.

-

Discard 100 µL from Well 10.

-

Result: Wells 1-10 contain a range from 100 µg/mL down to 0.19 µg/mL.

-

-

Inoculation:

-

Dilute the 0.5 McFarland suspension 1:100 in broth.

-

Add 5 µL of this diluted inoculum to Wells 1-11.

-

Well 12 (Sterility Control): Broth only (No bacteria, No drug).

-

Well 11 (Growth Control): Broth + Bacteria + Solvent (No drug).

-

-

Incubation: 16-20 hours at 37°C.

-

Readout:

-

Add 30 µL Resazurin solution to all wells. Incubate for 2 hours.

-

MIC Definition: The lowest concentration well that remains BLUE (no color change to pink).

-

Data Presentation & Analysis

When reporting results for 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, structure your data table to allow direct comparison against standard antibiotics.

Example Data Table:

| Microorganism | Strain ID | Test Compound MIC (µg/mL) | Ciprofloxacin MIC (µg/mL) | Interpretation |

| S. aureus | ATCC 25923 | 12.5 | 0.5 | Moderate Activity |

| E. coli | ATCC 25922 | >100 | 0.015 | Resistant |

| P. aeruginosa | ATCC 27853 | 64.0 | 0.25 | Weak Activity |

Expert Insight: The 3-chlorophenyl group often results in higher activity against Gram-positive bacteria (S. aureus) due to the thick peptidoglycan layer absorbing lipophilic molecules. Gram-negative activity is often limited by the outer membrane porins excluding hydrophobic pyrazoles. If E. coli MIC is >100, consider synthesizing a derivative with a hydrophilic tail (e.g., amino group) at the N1 position.

Troubleshooting & Controls

-

Precipitation in Wells: If the broth turns cloudy immediately upon adding the compound, the concentration exceeds the solubility limit.

-

Fix: Reduce the starting concentration to 64 µg/mL or increase DMSO to 2.5% (ensure validation that 2.5% DMSO is non-toxic to the specific strain).

-

-

Skipped Wells: If growth occurs in Well 4 but not Well 3 or 5.

-

Cause: Pipetting error or contamination.

-

Fix: Discard plate and repeat.

-

-

Edge Effect: Evaporation in outer wells (Rows A and H).

-

Fix: Fill unused outer wells with sterile water to maintain humidity.

-

References

-

Clinical and Laboratory Standards Institute (CLSI). (2015). Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10).[2][3] CLSI.[2][3][4][5][6] [Link]

-

European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2023). Disk Diffusion Method for Antimicrobial Susceptibility Testing - Version 11.0.[Link]

-

Vijesh, A. M., et al. (2010). Synthesis and antimicrobial studies of some novel pyrazole derivatives.[1][7][8] European Journal of Medicinal Chemistry. [Link]

-

PubChem Compound Summary. (2023). 1-(3-Chlorophenyl)-1H-pyrazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

Sources

- 1. jpsionline.com [jpsionline.com]

- 2. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]

- 3. webstore.ansi.org [webstore.ansi.org]

- 4. standards.globalspec.com [standards.globalspec.com]

- 5. protocols.io [protocols.io]

- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]

- 7. derpharmachemica.com [derpharmachemica.com]

- 8. chemmethod.com [chemmethod.com]

Technical Application Note: Handling, Storage, and Solubilization of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Abstract & Scope

This guide details the technical protocols for the safe handling, long-term storage, and experimental preparation of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile . This compound serves as a critical intermediate in the synthesis of agrochemicals and pharmaceutical scaffolds (specifically kinase inhibitors and factor Xa inhibitors). Due to the presence of the nitrile (-CN) group and the lipophilic chlorophenyl moiety, specific precautions regarding hydrolysis prevention and solubility maintenance are required.

Target Audience: Medicinal Chemists, Compound Management Specialists, and Biological Assay Technicians.

Compound Profile & Physicochemical Context[1][2][3][4][5][6][7][8][9][10]

The stability of this compound is dictated by the electron-withdrawing nature of the nitrile group and the lipophilicity of the chlorophenyl ring.

| Property | Description / Value | Technical Note |

| Chemical Structure | 1-aryl-pyrazole core with C4-cyano | The C4-cyano group is susceptible to hydrolysis under extreme acidic/basic conditions. |

| Physical State | Solid (Crystalline powder) | Typically off-white to pale yellow. |

| Solubility (Water) | Negligible (< 10 µM) | Do not attempt aqueous stock solutions. |

| Solubility (Organic) | DMSO (> 50 mM), DMF, Ethanol | DMSO is the preferred solvent for biological stocks. |

| LogP (Predicted) | ~2.8 - 3.2 | Lipophilic; prone to non-specific binding in plasticware if aqueous buffer is too high. |

| Melting Point | 110°C - 160°C (Analog dependent) | Sharp melting point indicates high purity; broad range suggests hydration or degradation. |

HSE Assessment & Safety Protocols

While stable under ambient conditions, the nitrile functionality requires specific safety considerations.

Hazard Identification (GHS Classification)

-

Acute Toxicity (Oral/Inhalation): Category 4.[1] Harmful if swallowed or inhaled.[2]

-

Skin/Eye Irritation: Category 2.[1][3][4] Causes serious eye irritation.[3]

-

Specific Target Organ Toxicity: Category 3 (Respiratory irritation).

Critical Handling Measures

-

Nitrile Awareness: While not releasing free cyanide spontaneously, metabolic processing or combustion can release HCN. Avoid strong acids which can hydrolyze the nitrile to the amide/acid or release toxic fumes.

-

Dust Control: The primary acute risk is inhalation of dust during weighing. Use an anti-static gun and work strictly within a chemical fume hood.

-

PPE: Nitrile gloves (minimum 0.11 mm thickness) provide adequate splash protection. Double-gloving is recommended when handling concentrated DMSO stocks, as DMSO permeates gloves and carries the compound through the skin.

Storage Protocols

Solid State Storage

-

Temperature: Store at +4°C for short-term (< 1 month) or -20°C for long-term (> 1 month).

-

Atmosphere: The compound is relatively stable but can be hygroscopic. Store under inert gas (Argon/Nitrogen) if possible, or in a tightly sealed vial within a desiccator.

-

Container: Amber glass vials with PTFE-lined caps. Avoid plastic containers for long-term solid storage to prevent leaching of plasticizers.

Solution State Storage (DMSO Stocks)

-

Stability: DMSO stocks are prone to water absorption (hygroscopic), which causes the compound to crash out of solution over time.

-

Freeze-Thaw: Limit to max 3 cycles . Repeated cycling promotes crystal growth and concentration gradients.

-

Temperature: Store at -20°C or -80°C .

Protocol: Solubilization & Stock Preparation

Objective: Create a verifiable 10 mM stock solution in DMSO for biological assays.

Reagents & Equipment[1][5][12][13]

-

Anhydrous DMSO (Grade: ≥99.9%, Water content <0.05%).

-

Vortex mixer.

-

Ultrasonic bath (controlled temperature).

-

Amber glass vials (2 mL or 4 mL).

Step-by-Step Methodology

-

Calculation:

-

Calculate the required volume of DMSO based on the mass weighed.

-

Formula:

-

Note: MW of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

203.63 g/mol .

-

-

Weighing:

-

Weigh approx. 2-5 mg of solid into a pre-tared amber glass vial. Record exact mass to 0.1 mg precision.

-

-

Dissolution (The "Wetting" Technique):

-

Add 50% of the calculated DMSO volume.

-

Vortex vigorously for 30 seconds.

-

Add the remaining 50% DMSO.

-

Why? This prevents the formation of a "gel" layer on the solid surface which can slow dissolution.

-

-

Sonication:

-

Sonicate for 5–10 minutes at ambient temperature.

-

Visual QC: Hold vial against a light source. Solution must be perfectly clear. If particulates remain, warm gently to 37°C for 5 minutes.

-

-

Aliquoting (Critical Step):

-

Immediately dispense into single-use aliquots (e.g., 50 µL) to avoid future freeze-thaw cycles.

-

Seal with Parafilm to prevent DMSO evaporation/water absorption.

-

Workflow Visualization

The following diagram illustrates the decision logic for handling the compound from solid state to assay ready plate.

Caption: Logical workflow for the conversion of solid stock to assay-ready aliquots, emphasizing Quality Control (QC) checkpoints.

Disposal & Environmental Compliance

-

Waste Classification: Halogenated Organic Solvent Waste (due to the chlorophenyl group and DMSO).

-

Neutralization: Do not mix with strong oxidizers (e.g., peroxides, nitric acid) in the waste stream, as this may generate energetic reactions or toxic gases (NOx/HCN).

-

Procedure: Collect in designated carboys labeled "Halogenated Organics + Toxic." Rinse original vials with acetone and dispose of glass as "Chemically Contaminated Sharps."

References

-

National Center for Biotechnology Information (2023). PubChem Compound Summary for substituted pyrazole-4-carbonitriles. PubChem. [Link]

-

Gaylord Chemical. DMSO: Reaction Solvent & Reagent Guide. (Best practices for DMSO handling and hygroscopicity). [Link]

-

European Chemicals Agency (ECHA). C&L Inventory: 1-aryl-pyrazole-4-carbonitrile derivatives.[Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your synthetic protocols. As Senior Application Scientists, we combine technical expertise with practical, field-tested insights to ensure your success.

Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis, providing potential causes and actionable solutions.

Issue 1: Low or No Product Yield

Question: My reaction is resulting in a very low yield of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, or no product at all. What are the likely causes and how can I improve the outcome?

Answer:

Low or no yield is a frequent challenge in pyrazole synthesis and can be attributed to several factors. A systematic approach to troubleshooting is crucial.

Potential Causes & Solutions:

-

Purity of Starting Materials: The purity of reactants, especially the (3-chlorophenyl)hydrazine and the precursor for the pyrazole-4-carbonitrile core, is paramount. Impurities can inhibit the reaction or lead to unwanted side reactions.

-

Recommendation: Ensure all starting materials are of high purity. Recrystallize or purify them if necessary before use.[1] Analytical techniques such as NMR or melting point analysis can confirm purity.

-

-

Reaction Conditions: Suboptimal temperature, reaction time, or solvent can significantly impact the yield.[1][2]

-

Temperature: While some pyrazole syntheses proceed at room temperature, others may require heating to overcome the activation energy barrier.[1] Conversely, excessively high temperatures can lead to decomposition.

-

Actionable Step: Monitor the reaction progress using Thin Layer Chromatography (TLC) at different temperatures to determine the optimal range. For the synthesis of 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives, 60°C was found to be the optimal temperature.[3]

-

-

Solvent: The choice of solvent is critical for reactant solubility and reaction kinetics.[1]

-

Actionable Step: If you are experiencing low yields, consider screening different solvents. Protic solvents like methanol or ethanol can be effective in some pyrazole syntheses, particularly when using hydrazine salts.[4]

-

-

Reaction Time: Incomplete reactions due to insufficient time or degradation from prolonged reaction times can lower yields.

-

Actionable Step: Use TLC to monitor the reaction until the starting materials are consumed and the product spot is maximized.

-

-

-

Catalyst Issues: The choice and loading of the catalyst can be critical, especially in multi-component reactions.[2]

-

Recommendation: If using a catalyst, ensure it is active and used in the optimal amount. For some pyrazole syntheses, a simple acid or base catalyst is sufficient.[5]

-

-

Atmosphere: Some reactions are sensitive to air or moisture.

-

Recommendation: If applicable to your specific protocol, conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

-

Issue 2: Formation of Significant Side Products/Impurities

Question: My reaction is producing the desired product, but it is contaminated with significant amounts of impurities. How can I minimize the formation of these side products?

Answer:

The formation of side products is often related to the reaction mechanism and conditions. Understanding the potential side reactions is key to minimizing them.

Potential Side Reactions & Mitigation Strategies:

-

Regioisomer Formation: In the synthesis of unsymmetrically substituted pyrazoles, the formation of regioisomers is a common issue.[4]

-

Causality: The regioselectivity of the cyclization reaction between the hydrazine and the 1,3-dicarbonyl equivalent determines the final product.

-

Mitigation: The choice of solvent and reaction conditions can influence regioselectivity. For instance, in the reaction of N-monosubstituted hydrazones with nitroolefins, protic polar solvents favored the formation of the desired pyrazole isomer.[4]

-

-

Incomplete Cyclization or Aromatization: The reaction may stall at an intermediate stage, such as a pyrazoline, which then needs to be oxidized to the aromatic pyrazole.

-

Recommendation: If you suspect the presence of a pyrazoline intermediate, you can introduce an in-situ oxidation step. Simply heating pyrazolines in DMSO under an oxygen atmosphere can afford the corresponding pyrazoles.[6]

-

-

Vilsmeier-Haack Reaction Side Products: When using the Vilsmeier-Haack reaction to introduce the 4-formyl group (a precursor to the carbonitrile), incomplete formylation or side reactions with other functional groups can occur.[7][8]

Issue 3: Difficulty in Product Purification

Question: I am having trouble purifying my final product. What are the recommended methods for isolating pure 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile?

Answer:

Effective purification is essential to obtain a high-quality product. The choice of method depends on the nature of the impurities.

Purification Strategies:

-

Crystallization: This is often the most effective method for purifying solid products.

-

Procedure: Dissolve the crude product in a minimum amount of a hot solvent in which the product is soluble and the impurities are less soluble. Allow the solution to cool slowly to form crystals.

-

Solvent Selection: A good crystallization solvent will have a steep solubility curve for your product (i.e., much higher solubility at elevated temperatures). Common solvents for pyrazole derivatives include ethanol, methanol, and dioxane.[10][11]

-

-

Column Chromatography: If crystallization is ineffective, column chromatography on silica gel is a powerful alternative.

-

Eluent System: The choice of eluent is critical. A good starting point is a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a more polar solvent (e.g., ethyl acetate). The polarity can be gradually increased to elute the product. A typical eluent system for pyrazole derivatives is a hexane/ethyl acetate gradient.[12]

-

-

Acid-Base Extraction: If your impurities have acidic or basic properties, an acid-base extraction can be an effective preliminary purification step.

-

Procedure: Dissolve the crude mixture in an organic solvent and wash with an aqueous acid or base solution to remove the corresponding impurities.

-

Frequently Asked Questions (FAQs)

Q1: What are the common synthetic routes to 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile?

A1: Several synthetic strategies can be employed. A prevalent and efficient method involves the Vilsmeier-Haack reaction.[9][13] This reaction typically uses a phenylhydrazone as a substrate, which undergoes cyclization and formylation in the presence of the Vilsmeier reagent (POCl₃/DMF) to yield a pyrazole-4-carbaldehyde.[9][14] The aldehyde can then be converted to the carbonitrile. Another common approach is the cyclocondensation of (3-chlorophenyl)hydrazine with a suitable 1,3-dicarbonyl compound or its equivalent.[5][15] One-pot, three-component reactions of an aldehyde, malononitrile, and a hydrazine are also efficient methods for synthesizing pyrazole-4-carbonitrile derivatives.[16]

Q2: How can I confirm the structure of my synthesized 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile?

A2: A combination of spectroscopic techniques is essential for unambiguous structure elucidation.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): This is the most powerful tool for determining the structure of organic molecules. The chemical shifts, coupling constants, and integration of the proton signals, along with the number and chemical shifts of the carbon signals, provide detailed information about the molecular framework.[9][17][18]

-

Mass Spectrometry (MS): This technique provides the molecular weight of the compound, confirming its elemental composition.[11][19]

-

Infrared (IR) Spectroscopy: IR spectroscopy is useful for identifying key functional groups. For 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, you would expect to see a characteristic absorption for the nitrile group (C≡N) around 2223 cm⁻¹.[11]

-

Elemental Analysis: This provides the percentage composition of elements (C, H, N) in the compound, which should match the calculated values for the target molecule.[9]

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes, standard laboratory safety practices should always be followed. Specifically:

-

Phosphorus oxychloride (POCl₃): This reagent is highly corrosive and reacts violently with water. It should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.

-

Hydrazine derivatives: Many hydrazines are toxic and potential carcinogens. Handle them with care and avoid inhalation or skin contact.

-

Solvents: Use flammable solvents in a fume hood and away from ignition sources.

Q4: Can the nitrile group be introduced directly, or is it typically derived from another functional group?

A4: While some methods allow for the direct incorporation of the nitrile group, it is very common to synthesize a pyrazole-4-carbaldehyde first and then convert the aldehyde to the nitrile.[20] This two-step process is often reliable and high-yielding. The conversion of the aldehyde to the nitrile can be achieved through various methods, such as reaction with hydroxylamine followed by dehydration.

Experimental Workflow and Troubleshooting Logic

To aid in your experimental design and troubleshooting, the following diagrams illustrate a typical workflow for the synthesis and a logical decision tree for addressing common problems.

General Synthetic Workflow

Caption: A generalized workflow for the synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.

Troubleshooting Decision Tree

Caption: A decision tree for troubleshooting common issues in pyrazole synthesis.

Data Summary Table

For your convenience, here is a summary of key parameters that often require optimization.

| Parameter | Typical Range/Options | Key Considerations |

| Reaction Temperature | Room Temperature to 100°C | Monitor with TLC to avoid decomposition at high temperatures. |

| Solvent | Ethanol, Methanol, DMF, Acetic Acid | Solvent choice can impact solubility, reaction rate, and regioselectivity. |

| Catalyst | Acidic (e.g., AcOH), Basic (e.g., NaOAc), or none | Depends on the specific reaction mechanism. |

| Reaction Time | 2 - 24 hours | Monitor by TLC to determine the point of maximum product formation. |

| Purification Method | Recrystallization, Column Chromatography | Choice depends on the physical properties of the product and impurities. |

References

- Ali, M. F., Darwish, K. M., AlDifar, H. A., Baaiu, B. S., & Al Difar, H. (2024). Synthesis and Characterization of Pyrazole Heterocyclic Derivatives via Vilsmeier-Haack-Reaction and its Schiff`s Bases. Journal of Modern Chemistry & Chemical Technology, 15(03), 34-48.

- El-Metwally, A. M. (2018). Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.

- Synthesis of Pyrazoles via Electrophilic Cyclization of Alkynes Containing Thiophene. (2016). Bentham Science.

- Yan, R., et al. (2011).

- Pyrazole synthesis. Organic Chemistry Portal.

- Al-Azzawi, A. M., & Al-Rubaie, A. Z. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies.

- Recent highlights in the synthesis and biological significance of pyrazole deriv

- Popov, A. V., et al. (2019). Synthesis of poly-functionalized pyrazoles under Vilsmeier-Haack reaction conditions. Arkivoc.

- Li, Z.-M., et al. (n.d.). Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes. PMC.

- Sahu, K., et al. (n.d.). Synthesis of some new 1-aryl-4-formyl-3-(4-hydroxy-6-methyl-2-oxo-2H-pyran-3-yl)pyrazoles using the Vilsmeier–Haack reaction. Canadian Science Publishing.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2025).

- Synthesis of pyrazole 4-carbonitrile derivatives a. (n.d.).

- 1H-PYRAZOLE-3-CARBONITRILE synthesis. (n.d.). ChemicalBook.

- Synthesis and Pharmacological Activities of Pyrazole Deriv

- 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde. (2023). Smolecule.

- Deng, X., & Mani, N. S. (n.d.). Regioselective synthesis of 1,3,5-trisubstituted pyrazoles by the reaction of n-monosubstituted hydrazones with nitroolefins. Organic Syntheses Procedure.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.

- Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

- Synthesis and Properties of Pyrazoles. (2022). Encyclopedia.pub.

- Troubleshooting guide for the synthesis of pyran deriv

- Method for purifying pyrazoles. (n.d.).

- Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. (n.d.). SCIRP.

- Gosavi, G., et al. (2024).

- Troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis. (n.d.). Benchchem.

- Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent. (2023). Frontiers.

- 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Sigma-Aldrich.

- 1-(3-Chlorophenyl)-3-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). Sigma-Aldrich.

- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). PMC.

- 4-hydroxy-1H-pyrazole-3-carboxylic acid hydrazide analogs and some derived ring systems. A novel class of potential antitumor and anti-HCV agents. (2003). PubMed.

- Synthesis of 3-substituted 1-phenyl-1H-pyrazole-4-carbaldehydes and the corresponding ethanones by Pd-catalysed cross-coupling reactions. (n.d.). KTU ePubl.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. (n.d.). The Royal Society of Chemistry.

- Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. (n.d.).

- Synthesis of N-(4-chlorophenyl) substituted pyrano[2,3-c]pyrazoles enabling PKBβ/AKT2 inhibitory and in vitro anti-glioma activity. (2022). Taylor & Francis.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Frontiers | Synthesis, antioxidant, and antimicrobial evaluation of novel 2,3-dihydro-1H-pyrazole-4-carbonitrile derivatives using K2CO3/glycerol as a green deep eutectic solvent [frontiersin.org]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. jetir.org [jetir.org]

- 6. Pyrazole synthesis [organic-chemistry.org]

- 7. arkat-usa.org [arkat-usa.org]

- 8. cdnsciencepub.com [cdnsciencepub.com]

- 9. Synthesis of Novel 1-[(2,6-Dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. mdpi.com [mdpi.com]

- 12. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]

- 13. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 14. hilarispublisher.com [hilarispublisher.com]

- 15. Buy 1-(3-chlorophenyl)-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde | 618101-71-6 [smolecule.com]

- 16. researchgate.net [researchgate.net]

- 17. epubl.ktu.edu [epubl.ktu.edu]

- 18. rsc.org [rsc.org]

- 19. chemmethod.com [chemmethod.com]

- 20. researchgate.net [researchgate.net]

Scaling up the synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

Executive Summary & Core Directive

You have requested a technical guide for scaling up the synthesis of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile .

CRITICAL ARCHITECTURAL CHECK: Before proceeding, verify your target structure.

-

Target A (Literal Request): 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (H at positions 3 and 5). This is the focus of this guide.

-

Target B (Common Drug Intermediate): 5-amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile. (If this is your target, STOP . You need the ethoxymethylene malononitrile route. This guide covers the non-amino variant).

The Scale-Up Challenge: Unlike the 5-amino derivatives which are made in a single pot, the "naked" 4-cyano pyrazole typically requires a 3-step sequence for robust industrial scaling to avoid unstable precursors (like 2-(ethoxymethylene)-3-oxopropanenitrile).

Recommended Route (The "Vilsmeier" Pathway):

-

Cyclization: 3-Chlorophenylhydrazine + Malonaldehyde equivalent

Pyrazole core. -

Formylation: Vilsmeier-Haack reaction

4-Formyl-pyrazole.[1][2][3] -

Cyanation: Oxime formation + Dehydration

4-Cyano-pyrazole.

Process Workflow Visualization

The following diagram outlines the logical flow and critical control points (CCPs) for the synthesis.

Figure 1: Step-wise synthetic pathway with Critical Control Points (CCP) highlighted.

Technical Modules & Troubleshooting

Module A: Cyclization (The Pyrazole Core)

Objective: Synthesis of 1-(3-chlorophenyl)-1H-pyrazole. Reagents: 3-Chlorophenylhydrazine HCl, 1,1,3,3-Tetramethoxypropane (TMP), Ethanol.

Protocol Logic: TMP acts as a masked malonaldehyde. Under acidic conditions (provided by the hydrazine HCl salt), it hydrolyzes to malonaldehyde, which condenses with hydrazine.

| Parameter | Specification | Reason |

| Stoichiometry | 1.05 eq TMP : 1.0 eq Hydrazine | Slight excess of TMP ensures complete consumption of the toxic hydrazine. |

| Solvent | Ethanol (95% or abs.) | Solubilizes the hydrazine salt; permits reflux temperatures (~78°C). |

| Reaction Time | 2–4 Hours Reflux | Kinetics are fast; prolonged heating promotes tar formation. |

Troubleshooting Guide:

-

Q: The reaction mixture turned black/tarry. What happened?

-

A: Oxidation of the hydrazine or polymerization of the malonaldehyde.

-

Fix: Ensure the system is purged with Nitrogen (

) before heating. Add the TMP slowly to the refluxing hydrazine solution rather than all at once.

-

-

Q: Yield is low (<70%). Where is the product?

-

A: Likely remains in the mother liquor as the HCl salt.

-

Fix: After removing ethanol, neutralize the residue with aqueous

to liberate the free base pyrazole before extraction/filtration.

-

Module B: Vilsmeier-Haack Formylation

Objective: Introduction of the aldehyde at C4.

Reagents:

Protocol Logic: The in situ generated chloroiminium ion (Vilsmeier reagent) attacks the electron-rich C4 position of the pyrazole.

Critical Safety Protocol (The "Thermal Runaway" Risk):

-

Pre-formation: Cool DMF to 0°C. Add

dropwise. Never reverse this addition on scale (risk of induction period and explosion). -

Addition: Add the pyrazole (dissolved in DMF) to the Vilsmeier reagent.

-

Heating: Heat to 80–90°C to drive the reaction.

Troubleshooting Guide:

-

Q: I see a solid "clump" that won't stir during

addition.-

A: The Vilsmeier salt is precipitating.

-

Fix: Increase the volume of DMF. Use a mechanical stirrer (overhead) instead of a magnetic bar, which is insufficient for scale-up slurries.

-

-

Q: The quench was violent and overflowed.

-

A: You hydrolyzed the excess

too fast. -

Fix: Pour the reaction mixture into ice water (inverse quench). Maintain T < 20°C. Neutralize with Sodium Acetate (buffer) rather than NaOH to prevent haloform-type side reactions.

-

Module C: Cyanation (Aldehyde to Nitrile)

Objective: Conversion of CHO to CN. Method: One-pot Oxime formation and Dehydration.

Protocol:

-

Reflux Aldehyde with

(Hydroxylamine HCl) in Formic Acid or Acetic Anhydride. -

Alternatively: Form Oxime in EtOH/Water, isolate, then dehydrate with

(Thionyl Chloride).

Troubleshooting Guide:

-

Q: The product is contaminated with a "hydrated" species.

-

A: Incomplete dehydration of the intermediate oxime.

-

Fix: If using Acetic Anhydride, ensure reflux temperature is maintained for at least 4 hours. If using

, ensure dry conditions.

-

-

Q: How do I remove the color (yellow/orange)?

-

A: Pyrazole nitriles often trap trace iodine or oligomers.

-

Fix: Recrystallize from Ethanol/Water (80:20). Use activated charcoal during the hot filtration step.

-

Analytical Specifications (Quality Control)

When analyzing the final scale-up batch, use these markers to validate the process.

| Attribute | Expected Value | Method | Note |

| Appearance | White to off-white needles | Visual | Yellowing indicates oxidation. |

| Melting Point | 120–125°C (approx) | DSC/Capillary | Sharp range (<2°C) confirms purity. |

| 1H NMR | DMSO- | The C5-H and C3-H are distinct singlets. | |

| IR | ~2220–2230 | FTIR | Distinct sharp peak for -CN stretch. |

References & Authority

The protocols described above are synthesized from standard methodologies for pyrazole functionalization.

-

Vilsmeier-Haack Mechanism on Pyrazoles:

-

General Pyrazole Synthesis (Scale-Up Context):

-

Title: "Strategies for scaling up the synthesis of diphenyl-1H-pyrazole-4,5-diamine" (Analogous chemistry)

-

Source: BenchChem Technical Guides

-

Relevance: Provides safety data on hydrazine handling and exotherm management.

-

-

Aldehyde to Nitrile Conversion:

Disclaimer: This guide is for research and development purposes. All scale-up activities involving hydrazines and Vilsmeier reagents must be conducted in a fume hood with appropriate PPE and blast shielding.

Sources

- 1. asianpubs.org [asianpubs.org]

- 2. researchgate.net [researchgate.net]

- 3. jocpr.com [jocpr.com]

- 4. mdpi.com [mdpi.com]

- 5. ijpcbs.com [ijpcbs.com]

- 6. arkat-usa.org [arkat-usa.org]

- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe 3 O 4 @SiO 2 @vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) DOI:10.1039/D1RA08001F [pubs.rsc.org]

Validation & Comparative

Publish Comparison Guide: Validation of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile as a Kinase Inhibitor Scaffold

Executive Summary

1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (CAS: 1235439-74-3) represents a critical privileged scaffold and fragment-based lead in the design of kinase inhibitors. While often exhibiting modest intrinsic potency (IC₅₀ in the µM range) compared to fully elaborated clinical drugs, this molecule serves as a highly ligand-efficient hinge-binding motif . Its structural simplicity allows it to effectively target the ATP-binding pocket of various kinases—most notably p38 MAPK , JAK family , and Src family kinases —serving as a template for the development of high-affinity inhibitors.

This guide validates the utility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile not as a standalone therapeutic, but as a validated starting point for Structure-Activity Relationship (SAR) elaboration. We compare its performance characteristics against optimized clinical alternatives and provide rigorous protocols for confirming its binding mode and inhibitory potential.

Compound Profile & Mechanism of Action[1]

Chemical Identity[2]

-

IUPAC Name: 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile

-

Molecular Formula: C₁₀H₆ClN₃

-

Molecular Weight: 203.63 g/mol [1]

-

Key Structural Features:

-

Pyrazole Core: Acts as a bioisostere for the adenine ring of ATP.

-

4-Cyano Group: Electron-withdrawing group that modulates the pKa of the pyrazole nitrogen and can engage in hydrogen bonding with the "gatekeeper" residue or water networks within the kinase active site.

-

3-Chlorophenyl Moiety: Occupies the hydrophobic "selectivity pocket" (often the back pocket) adjacent to the ATP-binding site. The 3-chloro substituent specifically targets hydrophobic clefts, enhancing potency over the unsubstituted phenyl analog.

-

Mechanism of Kinase Inhibition

This scaffold functions as a Type I ATP-competitive inhibitor .

-

Hinge Binding: The pyrazole N2 nitrogen accepts a hydrogen bond from the backbone amide of the kinase hinge region (e.g., Met109 in p38α).

-

Hydrophobic Interaction: The 3-chlorophenyl ring rotates out of the pyrazole plane to fit into the hydrophobic pocket formed by the activation loop (DFG motif) and the αC-helix.

-

Electronic Modulation: The 4-carbonitrile group withdraws electron density, increasing the acidity of the ring protons and potentially interacting with catalytic residues (e.g., Lys53) via water-mediated bridges.

Comparative Performance Analysis

To validate the utility of 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, we compare it against established "Alternative" inhibitors that represent the optimized evolution of this scaffold.

Table 1: Performance Comparison (Scaffold vs. Optimized Drugs)

| Feature | Target Product (Scaffold) | Alternative A (Optimized Lead) | Alternative B (Clinical Standard) |

| Compound | 1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile | 5-Amino-1-aryl-pyrazole-4-carbonitrile | Ruxolitinib / SB203580 |

| Primary Target | Pan-Kinase (Low Affinity) | p38 MAPK / Src | JAK1/2 / p38 MAPK |